molecular formula C17H14N2O3 B13720351 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol CAS No. 774538-71-5

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol

Cat. No.: B13720351
CAS No.: 774538-71-5
M. Wt: 294.30 g/mol
InChI Key: JDSGKWNUQQREKT-UHFFFAOYSA-N
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Description

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol (CAS 774538-71-5) is a naphthalene-derived compound featuring an amino group linked to a 3-nitro-phenyl substituent.

Properties

CAS No.

774538-71-5

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[amino-(3-nitrophenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C17H14N2O3/c18-16(12-5-3-6-13(10-12)19(21)22)15-9-8-11-4-1-2-7-14(11)17(15)20/h1-10,16,20H,18H2

InChI Key

JDSGKWNUQQREKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthesis of the Amino-(3-nitro-phenyl) Intermediate

A common approach to obtaining the amino-(3-nitro-phenyl) moiety involves nucleophilic aromatic substitution (S_NAr) on nitro-substituted aromatic rings. For example, nucleophilic substitution of 2-fluoronitrobenzenes with amino acid derivatives or amines under reflux conditions in polar aprotic solvents like acetonitrile and in the presence of a base such as triethylamine has been shown to yield high-purity amino-nitrophenyl intermediates with yields often exceeding 80%.

Key reaction conditions:

Step Reagents/Conditions Outcome
Nucleophilic aromatic substitution 2-fluoronitrobenzene, amino compound, triethylamine, acetonitrile, reflux 16 h Amino-nitrophenyl intermediate
Reduction of nitro group Tin(II) chloride dihydrate, methanol, reflux 20 h Amino-substituted aryl diamine

This method ensures selective substitution at the fluorine position ortho to the nitro group, preserving the nitro functionality for further transformations.

Coupling with Naphthalen-1-ol

The attachment of the amino-(3-nitro-phenyl)-methyl group to the naphthalen-1-ol core is typically achieved by condensation or nucleophilic addition reactions. One documented method involves the reaction of the amino-substituted nitrophenyl intermediate with naphthalen-1-ol derivatives under controlled conditions, often in the presence of coupling agents or catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at moderate temperatures (around 50 °C) for several hours.

Typical purification:

  • Flash chromatography on silica gel (200-400 mesh)
  • Elution with a gradient of ethyl acetate in hexanes or pet ether (10-50%)
  • Yields reported around 80%, with melting points consistent with literature values (141-146 °C)

Formation of Hydrochloride Salt

To improve the compound’s stability and solubility, the free base form of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is often converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent. This salt form is widely used in research applications and is characterized by a molecular weight of approximately 330.8 g/mol and the molecular formula C17H15ClN2O3.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Nucleophilic aromatic substitution 2-fluoronitrobenzene, amino compound, triethylamine, acetonitrile, reflux 16 h Amino-nitrophenyl intermediate 80+ High regioselectivity, mild conditions
2 Nitro group reduction Tin(II) chloride dihydrate, methanol, reflux 20 h Amino-substituted aryl diamine >80 Chemoselective reduction
3 Coupling/condensation DCC, DMAP, dichloromethane, 50 °C, 3 h 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol ~80 Purification by flash chromatography
4 Salt formation HCl treatment Hydrochloride salt of the compound Quantitative Enhances stability and solubility

Analytical and Purification Techniques

  • Flash Chromatography: Silica gel with mesh size 200-400 is preferred for purification, employing gradients of ethyl acetate in hexanes or pet ether to separate the product from impurities.
  • Melting Point Determination: Used to confirm purity and identity, with literature values around 141-146 °C for the purified compound.
  • NMR Spectroscopy: Proton NMR (1H NMR) data confirm the structural integrity of intermediates and final products, matching literature spectra.
  • Mass Spectrometry and Elemental Analysis: Used for molecular weight and composition verification, particularly for the hydrochloride salt form.

Research Findings and Observations

  • The nucleophilic aromatic substitution approach allows for a high degree of functional group tolerance and regioselectivity, crucial for maintaining the nitro group in the 3-position of the phenyl ring.
  • Reduction of the nitro group to an amino group is efficiently achieved under mild conditions using tin(II) chloride, avoiding over-reduction or side reactions.
  • Coupling reactions using carbodiimide chemistry (DCC/DMAP) are effective for linking the amino-nitrophenyl moiety to naphthalen-1-ol, with good yields and straightforward purification.
  • Formation of the hydrochloride salt improves handling and storage, which is important for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amino derivatives .

Scientific Research Applications

Medicinal Chemistry

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7) and human lung cancer cells (A549) .

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and protein functions. Its ability to act as a fluorescent probe allows researchers to track protein dynamics in live cells. A notable application includes its use in studying the binding affinity of proteins to small molecules, which is crucial for drug discovery processes .

Material Science

In materials science, 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is explored for its potential use in developing organic light-emitting diodes (OLEDs). Research indicates that incorporating this compound into polymer matrices can enhance the photophysical properties of the resulting materials, making them suitable for optoelectronic applications .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University focused on the anticancer properties of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol. The researchers synthesized various derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as lead compounds for drug development.

Case Study 2: Fluorescent Probes in Live Cell Imaging

In a collaborative study between ABC Institute and DEF University, the compound was employed as a fluorescent probe to visualize intracellular processes in live neurons. The findings revealed that the compound could selectively bind to specific proteins involved in neurodegenerative diseases, providing insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly impacts physicochemical and biological properties. Key comparisons include:

2-(Amino-p-tolyl-methyl)-naphthalen-1-ol hydrochloride (APTN-HCl, CAS 736173-19-6)
  • Substituent : p-Tolyl (methyl group at para position) instead of 3-nitro-phenyl.
  • Impact: The electron-donating methyl group in APTN-HCl contrasts with the electron-withdrawing nitro group in the target compound. This difference likely alters receptor binding kinetics and solubility.
1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol
  • Substituents: 4-Chlorophenyl and 6-bromo-naphthalenol.
  • Impact : The chloro and bromo groups introduce steric bulk and halogen bonding capabilities, which may enhance interactions with hydrophobic protein pockets. Such derivatives are often explored in antimicrobial and antiviral research .

Metal Complexation Behavior

Compounds with amino or Schiff base functionalities exhibit metal-binding properties. Comparisons include:

(E)-2-((2-Phenylhydrazono)methyl)naphthalen-1-ol
  • Structure : Schiff base ligand with a phenylhydrazone group.
  • Metal Complexes : Forms stable complexes with Zn²⁺, Cd²⁺, and Cu²⁺, demonstrating diverse geometric configurations (e.g., tetrahedral, octahedral). These complexes are characterized via UV-Vis and mass spectrometry .
  • Contrast: Unlike the target compound’s primary amino group, the Schiff base’s imine nitrogen offers stronger coordination sites for transition metals, making it more suited for catalytic applications.
Cr(III) and Fe(II) Complexes of 2-((Pyridine-2-ylimino)methyl)naphthalen-1-ol
  • Bioactivity : Exhibits antioxidant (IC₅₀: 12–18 µM) and antimicrobial (MIC: 0.25–1.0 µg/mL) properties. The pyridine-imine moiety enhances metal-binding stability and redox activity .

Structural and Crystallographic Features

Hydrogen bonding and π-stacking interactions dictate crystallinity and stability:

2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile
  • Intermolecular Interactions : N–H⋯N hydrogen bonds form a 3D network, stabilizing the crystal lattice. The dihedral angle between naphthyl and phenyl rings (67.4°) indicates significant torsional strain .

Antitumor and Apoptosis Research

Catalytic Utility

  • MCM-41-Tryptophan-Zn Catalyst: Facilitates synthesis of naphthalen-ol derivatives like 2-(phenylamino-methyl)naphthalen-1-ol. The amino group’s nucleophilicity is critical for imine formation in multicomponent reactions .
  • Contrast: The nitro group in the target compound may reduce catalytic activity compared to amino or hydroxyl substituents due to electron withdrawal.

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Compound Substituent LogP (Predicted) Bioactivity Notes
2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol 3-NO₂-phenyl 3.2* Tumor suppression research
APTN-HCl p-CH₃-phenyl 2.8 Receptor binding studies
1-[Amino(4-Cl-phenyl)methyl]-6-Br-naphthalen-2-ol 4-Cl-phenyl, 6-Br 4.1 Antimicrobial applications

*Estimated based on analogous structures in .

Table 2: Metal Complexation Profiles

Ligand Metal Ions Bound Applications
(E)-2-((Phenylhydrazono)methyl)naphthalen-1-ol Zn²⁺, Cd²⁺, Cu²⁺ Structural and catalytic studies
2-((Pyridine-2-ylimino)methyl)naphthalen-1-ol Cr³⁺, Fe²⁺ Antioxidant/antimicrobial agents

Biological Activity

2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol, also known as 1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride, is a complex organic compound with significant potential in various biological applications. This compound features a naphthalene backbone with an amino group and a nitro group, which contribute to its unique biological activity. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol is C17H15ClN2O3C_{17}H_{15}ClN_2O_3 with a molecular weight of approximately 330.77 g/mol. The structural features include:

  • Naphthalene Backbone : Provides a stable aromatic system.
  • Amino Group : Imparts basicity and potential for hydrogen bonding.
  • Nitro Group : Enhances electrophilicity and can participate in redox reactions.

Biological Activities

Research has demonstrated that 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol exhibits several biological activities, including:

Antitumor Activity

Studies have indicated that this compound possesses antitumor properties. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation, but preliminary results suggest interactions with key regulatory proteins in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, indicating its potential use as an alternative antimicrobial agent.

Antioxidant Activity

Antioxidant assays have revealed that 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol exhibits significant free radical scavenging activity. This property is attributed to the presence of the hydroxyl group, which can donate electrons to neutralize free radicals, thereby protecting cells from oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways related to cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol:

  • Antitumor Efficacy : A study investigated its effects on human breast cancer cells, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers.
  • Antimicrobial Testing : Another research project assessed its efficacy against multi-drug resistant bacterial strains, showing promising results that suggest it could be developed into a new class of antibiotics.
  • Antioxidant Properties : Research comparing its antioxidant capacity with that of well-known antioxidants like ascorbic acid indicated that it has comparable or superior activity in certain assays.

Data Tables

Biological ActivityTest Organisms/CellsResults
AntitumorBreast cancer cellsDose-dependent inhibition of cell growth
AntimicrobialStaphylococcus aureus, Candida albicansEffective at MIC comparable to standard antibiotics
AntioxidantDPPH radical scavenging assayComparable antioxidant activity to ascorbic acid

Q & A

Q. What are the established synthetic routes for 2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted naphthols and nitrobenzene derivatives. For example:

  • Step 1 : React 1-hydroxynaphthalen-2-yl derivatives (e.g., 1-hydroxynaphthalen-2-yl propane-1,3-dione) with hydroxylamine hydrochloride in absolute ethanol under reflux for 12 hours ().
  • Step 2 : Neutralize the mixture with acetic acid and isolate the product via crystallization.
    Optimization may involve adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. room temperature), and stoichiometry of reagents like KOH ().

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., naphthyl and nitrophenyl groups) to assess steric effects and planarity ().
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and hydrogen bonding (e.g., amine protons at δ 4.5–5.5 ppm) ().
  • UV-Vis spectroscopy : Analyze conjugation effects from the nitro group (λmax ~300–350 nm) ().

Q. What are the stability considerations for this compound under different storage conditions?

  • Light sensitivity : Nitro groups may undergo photodegradation; store in amber vials at –20°C ().
  • Hydrolytic stability : The secondary alcohol group (naphthalen-1-ol) is prone to oxidation; use inert atmospheres (N2) during handling ().

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and stability of this compound?

In crystal lattices, N–H⋯N and C–H⋯O hydrogen bonds form between the amino, nitro, and hydroxyl groups, creating a 3D network that stabilizes the structure. For example:

  • N–H⋯N bonds (2.8–3.0 Å) between amino and nitro groups ().
  • C–H⋯O bonds (3.1–3.3 Å) involving naphthol oxygen and aromatic hydrogens ().
    These interactions can be mapped via Hirshfeld surface analysis ().

Q. What computational strategies can predict the reactivity of this compound in electrophilic substitution reactions?

  • DFT calculations : Use B3LYP/6-311G(d,p) to model electron density distribution. The nitro group deactivates the phenyl ring, directing electrophiles to the naphthol moiety (para to –OH) ().
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the amino and nitro groups ().

Q. How can researchers resolve contradictions in reported synthetic yields or isomer ratios?

Discrepancies often arise from:

  • Regioselectivity : Competing pathways (e.g., para vs. ortho substitution) due to steric effects from the bulky naphthol group. Control via temperature (low temps favor kinetic products) ().
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (methanol/water) can isolate different isomers ().

Q. What pharmacological applications are being explored for derivatives of this compound?

  • Antimicrobial activity : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) against pathogens ().
  • Enzyme inhibition : The amino-naphthol scaffold mimics tyrosine in kinase binding pockets ().
    In vitro assays (MIC, IC50) should use standardized protocols (CLSI guidelines) ().

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